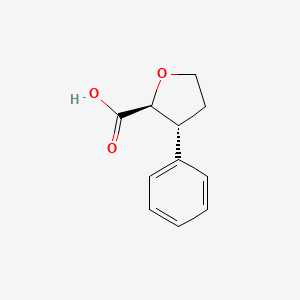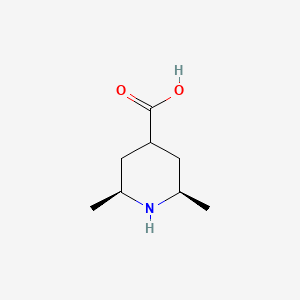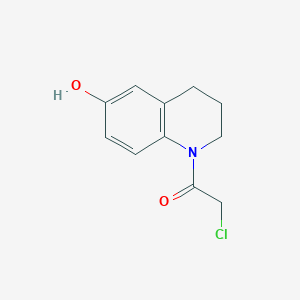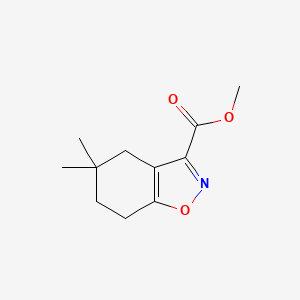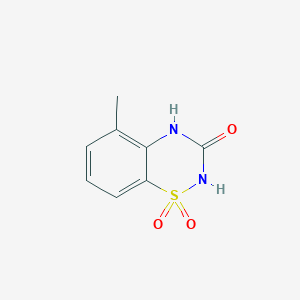![molecular formula C9H18O2 B6601036 3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol CAS No. 2031258-62-3](/img/structure/B6601036.png)
3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol, also known as 3-hydroxypropan-1-ol, is a cyclopropyl derivative of propanol with a hydroxy group. It is a colorless liquid with a low boiling point and high solubility in water and other organic solvents. It is used in a variety of industrial and scientific applications, such as in the synthesis of pharmaceuticals, perfumes, and other organic compounds. Its unique properties make it a valuable intermediate in the synthesis of a wide range of organic compounds.
Wissenschaftliche Forschungsanwendungen
3-[1-(3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-olpyl)cyclopropyl]propan-1-ol is used in a variety of scientific research applications, including organic synthesis, drug development, and materials science. It has been used as an intermediate in the synthesis of pharmaceuticals, such as anticonvulsants and anti-inflammatory agents. In materials science, 3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-olpan-1-ol has been used as a building block for the synthesis of polymers and other materials.
Wirkmechanismus
3-[1-(3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-olpyl)cyclopropyl]propan-1-ol is an organic compound that is capable of undergoing a variety of chemical reactions, including nucleophilic substitution, addition, and elimination reactions. The hydroxy group in the molecule is the most reactive site, and is capable of forming hydrogen bonds with other molecules. This allows the molecule to act as a nucleophile, which is essential for many organic reactions.
Biochemical and Physiological Effects
3-[1-(3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-olpyl)cyclopropyl]propan-1-ol is not known to have any significant biochemical or physiological effects. It is not metabolized by the body, and is rapidly excreted unchanged in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
3-[1-(3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-olpyl)cyclopropyl]propan-1-ol is a versatile compound that is useful for a variety of laboratory experiments. Its low boiling point and high solubility in water and other organic solvents make it easy to handle and store. However, its low boiling point also makes it prone to evaporation, which can lead to losses if not handled properly.
Zukünftige Richtungen
The versatility of 3-[1-(3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-olpyl)cyclopropyl]propan-1-ol makes it a promising compound for a variety of future applications. Potential future directions include the development of new pharmaceuticals, polymers, and materials. Additionally, its use as an intermediate in organic synthesis could be explored further, as it could be used to synthesize a variety of complex organic molecules. Finally, its potential as a drug delivery system could be investigated, as its low boiling point and high solubility make it an ideal candidate for this purpose.
Synthesemethoden
3-[1-(3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-olpyl)cyclopropyl]propan-1-ol can be synthesized by the reaction of 1-chloro-3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-olpane with a cyclopropylmethyl halide in the presence of a base, such as sodium hydroxide. The reaction proceeds via a SN2 substitution reaction, with the cyclopropylmethyl halide acting as the nucleophile. The reaction is typically carried out in an aqueous solution at a temperature of 40-50°C.
Eigenschaften
IUPAC Name |
3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c10-7-1-3-9(5-6-9)4-2-8-11/h10-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNRAURZFRXXAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCCO)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-Hydroxypropyl)cyclopropyl]propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10,14-dihydroxy-2-oxa-11,13-diazapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-4,6,8,15,17,19-hexaen-12-one](/img/structure/B6600961.png)
![tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600965.png)
![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)
![rel-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate](/img/structure/B6600976.png)
![rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis](/img/structure/B6600982.png)
![6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B6600988.png)
